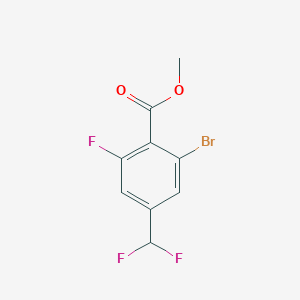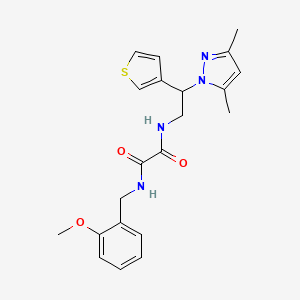
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a pyrazole ring, a thiophene ring, and an oxalamide moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable diketone and hydrazine derivative to form the 3,5-dimethyl-1H-pyrazole.
Attachment of the Thiophene Ring: Using a halogenated thiophene derivative and a suitable base to introduce the thiophene moiety via a nucleophilic substitution reaction.
Formation of the Oxalamide Linkage: Reacting the intermediate with oxalyl chloride followed by the addition of 2-methoxybenzylamine to form the final oxalamide structure.
Industrial Production Methods: Industrial production may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the oxalamide moiety, using agents like lithium aluminum hydride.
Substitution: The pyrazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong bases like sodium hydride.
Major Products:
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines from the oxalamide moiety.
Substitution: Various substituted pyrazole or thiophene derivatives.
Scientific Research Applications
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide has several applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a binding moiety, while the thiophene ring may enhance lipophilicity, aiding in membrane permeability. The oxalamide linkage can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
- N1-(2-(1H-pyrazol-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
- N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
Comparison:
- Structural Differences: The presence of the thiophene ring in N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide distinguishes it from other similar compounds, potentially altering its chemical reactivity and biological activity.
- Unique Properties: The combination of the pyrazole, thiophene, and oxalamide moieties in this compound provides a unique set of chemical and physical properties, making it a versatile molecule for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N'-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-14-10-15(2)25(24-14)18(17-8-9-29-13-17)12-23-21(27)20(26)22-11-16-6-4-5-7-19(16)28-3/h4-10,13,18H,11-12H2,1-3H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLMRHNQEMVYLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
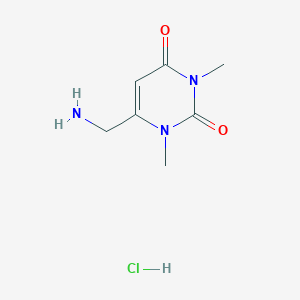
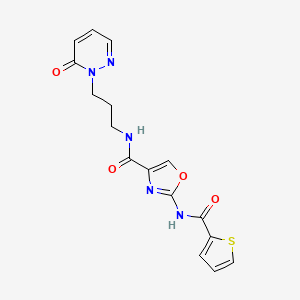
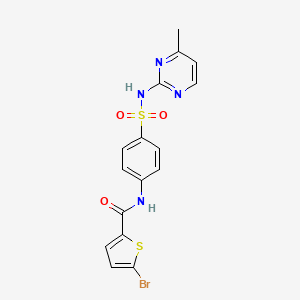
![2-(4-bromophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2673842.png)
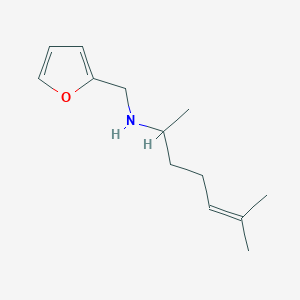
![2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B2673845.png)
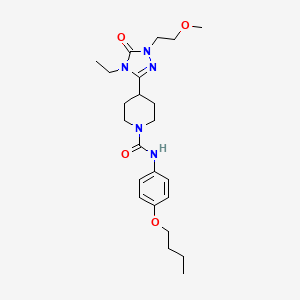
![2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2673847.png)
![4-[(4-Benzyl-1-phthalazinyl)sulfanyl]phenyl methyl ether](/img/structure/B2673848.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2673850.png)
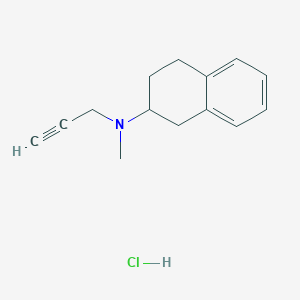
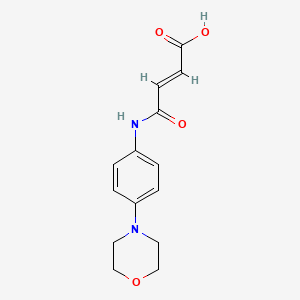
![N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2,3-dimethoxybenzamide](/img/structure/B2673855.png)
